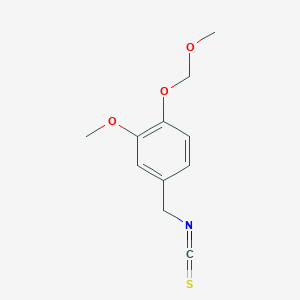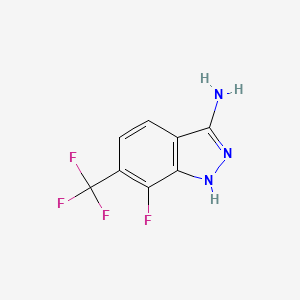
methyl 4-benzyloxy-3-bromo-5-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-benzyloxy-3-bromo-5-formylbenzoate is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a formyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-benzyloxy-3-bromo-5-formylbenzoate typically involves multiple steps, starting from commercially available precursorsThe formyl group is then introduced via a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
methyl 4-benzyloxy-3-bromo-5-formylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The benzyloxy group can participate in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Methyl 4-benzyloxy-3-bromo-5-carboxy-benzoate.
Reduction: Methyl 4-benzyloxy-3-bromo-5-hydroxymethyl-benzoate.
Scientific Research Applications
methyl 4-benzyloxy-3-bromo-5-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for methyl 4-benzyloxy-3-bromo-5-formylbenzoate depends on its specific application. In chemical reactions, it acts as a versatile intermediate that can undergo various transformations. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-benzyloxy-3-bromo-benzoate: Lacks the formyl group, making it less reactive in certain transformations.
Methyl 4-benzyloxy-5-formyl-benzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Methyl 4-benzyloxy-3-formyl-benzoate: Lacks the bromine atom, similar to the previous compound.
Uniqueness
methyl 4-benzyloxy-3-bromo-5-formylbenzoate is unique due to the presence of both the bromine and formyl groups, which provide a combination of reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of complex organic molecules.
Properties
Molecular Formula |
C16H13BrO4 |
|---|---|
Molecular Weight |
349.17 g/mol |
IUPAC Name |
methyl 3-bromo-5-formyl-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H13BrO4/c1-20-16(19)12-7-13(9-18)15(14(17)8-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
AVJZGAPXXLFZJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Bromomethyl)-2-[4-(3-chlorophenoxy)phenyl]-4-ethyl-1,3-dioxolane](/img/structure/B8357596.png)






![1-[4-(4-Phenoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B8357667.png)


